N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave irradiation to achieve higher yields and shorter reaction times . These methods are optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For instance, oxidation reactions may require elevated temperatures, while reduction reactions are often conducted at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial and antifungal activities.
Uniqueness
What sets N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide apart is its unique combination of the benzothiazole and thiophene rings, along with the nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H15N3O3S2 with a molecular weight of 385.47 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a thiophene ring, and a nitrobenzamide group, which contribute to its reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15N3O3S2 |
Molecular Weight | 385.47 g/mol |
Solubility | Soluble in organic solvents; insoluble in water |
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: A study conducted on PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis compared to untreated controls .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. Results indicate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways: It is believed to interfere with specific signaling pathways that regulate cell survival and apoptosis.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-8-3-4-9-16(15)28-19)22-18(24)13-6-5-7-14(10-13)23(25)26/h3-10H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDHEIUEIYVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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